molecular formula C11H12ClNO B1530662 5-(3-Chlorophenyl)-2-piperidone CAS No. 87922-76-7

5-(3-Chlorophenyl)-2-piperidone

Cat. No. B1530662
CAS RN: 87922-76-7
M. Wt: 209.67 g/mol
InChI Key: HKDUFNVHBJHPCF-UHFFFAOYSA-N
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Description

The compound “5-(3-Chlorophenyl)-2-piperidone” is a derivative of piperidone with a chlorophenyl group. Piperidones are a class of chemical compounds which contain a pyridine ring. The 3-chlorophenyl group is a phenyl group with a chlorine atom attached to the third carbon .


Synthesis Analysis

While specific synthesis methods for “5-(3-Chlorophenyl)-2-piperidone” were not found, general methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Application 1: Anticonvulsant Drug Candidate

  • Scientific Field : Neurology - Epilepsy Treatment
  • Summary of the Application : 5-(3-Chlorophenyl)-2-piperidone derivatives have been studied as potential anticonvulsant drugs. They act on voltage-gated sodium channels and exhibit anticonvulsant activity in maximal electroshock-induced seizure (MES) and 6Hz tests in mice .
  • Methods of Application : The compounds were administered to mice, and their effects were observed in MES and 6Hz tests .

Application 2: Antinociceptive Activity

  • Scientific Field : Neurology - Neuropathic Pain Management
  • Summary of the Application : 5-(3-Chlorophenyl)-2-piperidone derivatives have been synthesized and evaluated for their anticonvulsant and analgesic (pain-relieving) properties .
  • Methods of Application : The compounds were evaluated in acute models of epilepsy and in the formalin model of tonic pain .
  • Results or Outcomes : One of the compounds showed more beneficial ED50 and protective index values than the reference drug—valproic acid. It also showed antinociceptive activity in the formalin model of tonic pain .

Application 3: Synthesis of Tetrazole Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 5-(3-Chlorophenyl)-1H-tetrazole is a chemical compound used in the synthesis of various tetrazole derivatives .

Application 4: Antidepressant Drug Development

  • Scientific Field : Neurology - Depression Treatment
  • Summary of the Application : Derivatives of 5-(3-Chlorophenyl)-2-piperidone have been studied as potential antidepressant drugs. They act on serotonin 5-HT1A and 5-HT7 receptors, which play an important role in the pathogenesis and pharmacotherapy of depression .
  • Methods of Application : The compounds were administered to mice, and their effects were observed in various behavioral tests .

Application 5: Synthesis of Indole Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

Application 6: Synthesis of Tetrazole Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 5-(3-Chlorophenyl)-1H-tetrazole is a chemical compound used in the synthesis of various tetrazole derivatives .

properties

IUPAC Name

5-(3-chlorophenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c12-10-3-1-2-8(6-10)9-4-5-11(14)13-7-9/h1-3,6,9H,4-5,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDUFNVHBJHPCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chlorophenyl)-2-piperidone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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